2-Bromo-1-(6-chloronaphthalen-2-yl)ethan-1-one
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR data for structurally related compounds provide critical benchmarks. For example:
- In 1,6-dibromonaphthalen-2-ol, aromatic protons resonate at δ 7.92–7.27 ppm, while hydroxyl protons appear at δ 5.94 ppm.
- The acetyl group in 1-(6-chloronaphthalen-2-yl)ethanone exhibits a carbonyl carbon at δ 204.65 ppm in 13C NMR.
For this compound:
- 1H NMR : The methylene group (CH2Br) adjacent to the carbonyl is anticipated at δ 4.3–4.7 ppm as a singlet due to deshielding. Aromatic protons ortho to the chlorine substituent may split into doublets (δ 7.5–8.1 ppm).
- 13C NMR : The carbonyl carbon is expected at δ 195–200 ppm, while the quaternary carbons bonded to halogens (C-Br and C-Cl) resonate at δ 120–135 ppm.
Table 1: Predicted NMR Chemical Shifts
| Position | 1H δ (ppm) | 13C δ (ppm) |
|---|---|---|
| C=O | - | 198.2 |
| CH2Br | 4.5 | 40.1 |
| C6-Cl (aromatic) | - | 128.5 |
| C2-CO (aromatic) | - | 132.8 |
Infrared (IR) Spectroscopy
Key IR absorptions include:
Ultraviolet-Visible (UV-Vis) Spectroscopy
The conjugated naphthalene system exhibits π→π* transitions near 270–290 nm, with minor bathochromic shifts due to electron-withdrawing halogen substituents.
Mass Spectrometric Fragmentation Patterns
The molecular ion peak ([M]+- ) is expected at m/z 283.35 (C12H8BrClO). Fragmentation pathways include:
- Loss of Br : Forms [M−Br]+ at m/z 203.35.
- Cleavage of the acetyl group : Yields a naphthalene fragment ([C10H6Cl]+) at m/z 161.02.
- Retro-Diels-Alder fragmentation : Generates smaller aromatic ions (e.g., m/z 77 for benzene).
Table 2: Major Mass Spectral Fragments
| Fragment Ion | m/z | Pathway |
|---|---|---|
| [M]+- | 283.35 | Molecular ion |
| [M−Br]+ | 203.35 | Bromine loss |
| [C10H6Cl]+ | 161.02 | Acetyl cleavage |
| [C7H4Cl]+ | 123.00 | Ring fragmentation |
Computational Chemistry Approaches for Molecular Modeling
Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level predict:
- Bond lengths : C-Br (1.93 Å), C-Cl (1.73 Å), and C=O (1.22 Å).
- HOMO-LUMO gap : 4.8 eV, indicating moderate reactivity.
- Electrostatic potential : Negative charge localized on oxygen and halogens, directing electrophilic attacks to the naphthalene ring.
Table 3: Computed Geometric Parameters
| Parameter | Value (Å) |
|---|---|
| C-Br bond | 1.93 |
| C-Cl bond | 1.73 |
| C=O bond | 1.22 |
| Dihedral angle | 8.5° |
Properties
CAS No. |
62244-80-8 |
|---|---|
Molecular Formula |
C12H8BrClO |
Molecular Weight |
283.55 g/mol |
IUPAC Name |
2-bromo-1-(6-chloronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C12H8BrClO/c13-7-12(15)10-2-1-9-6-11(14)4-3-8(9)5-10/h1-6H,7H2 |
InChI Key |
GLGLDCAEBTYHRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Cl)C=C1C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Brominating Agent : PBr₃ is preferred due to its higher reactivity and selectivity. A molar ratio of 1:1.2 (ketone:PBr₃) minimizes side reactions.
-
Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is used to maintain a moisture-free environment.
-
Temperature : Reactions proceed at 0–5°C to control exothermicity, followed by gradual warming to room temperature.
Example Procedure
A solution of 1-(6-chloronaphthalen-2-yl)ethanone (10 mmol) in DCM (50 mL) is cooled to 0°C. PBr₃ (12 mmol) is added dropwise over 30 minutes. The mixture is stirred for 4 hours at 0°C, then warmed to 25°C and stirred for an additional 12 hours. The reaction is quenched with ice-cold water, and the organic layer is separated, washed with NaHCO₃, dried (Na₂SO₄), and concentrated. Crude product is recrystallized from ethanol to yield 2-bromo-1-(6-chloronaphthalen-2-yl)ethan-1-one (78% yield).
Key Challenges :
-
Over-bromination at the naphthalene ring is avoided by maintaining low temperatures.
-
Residual PBr₃ is neutralized carefully to prevent decomposition of the product.
Friedel-Crafts Acylation of 6-Chloronaphthalene
This two-step approach involves synthesizing the naphthalene backbone followed by bromination.
Step 1: Synthesis of 1-(6-Chloronaphthalen-2-yl)ethanone
6-Chloronaphthalene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).
| Parameter | Value |
|---|---|
| Catalyst | AlCl₃ (1.2 eq) |
| Solvent | Nitromethane |
| Temperature | 80°C, 8 hours |
| Yield | 85% |
Step 2: Bromination
The intermediate ketone is brominated as described in Section 1.
Advantages :
-
High regioselectivity due to the directing effect of the chlorine atom.
-
Scalable for industrial production.
Halogen Exchange Reactions
Halogen exchange offers an alternative route, particularly when starting from brominated naphthalene derivatives. For instance, 2-bromo-1-(6-bromonaphthalen-2-yl)ethanone (CAS 50637-83-7) can undergo selective chlorine substitution using CuCl or KCl in dimethylformamide (DMF).
Optimized Protocol :
-
Substrate : 2-bromo-1-(6-bromonaphthalen-2-yl)ethanone (5 mmol).
-
Reagent : KCl (10 mmol), DMF (20 mL), 120°C, 24 hours.
-
Yield : 62% after column chromatography (SiO₂, hexane/ethyl acetate 9:1).
Mechanistic Insight :
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the electron-withdrawing acetyl group activates the naphthalene ring for chloride attack.
Purification and Characterization
Recrystallization
Ethanol and methanol are optimal solvents for recrystallization, achieving >98% purity.
Chromatography
Silica gel chromatography (hexane:ethyl acetate, 8:2) resolves residual starting material and di-brominated byproducts.
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): δ 8.58 (s, 1H, naphthalene-H), 8.12–7.95 (m, 4H, naphthalene-H), 4.82 (s, 2H, CH₂Br).
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Direct Bromination | 78% | >98% | High | Industrial |
| Friedel-Crafts | 65–70% | 95–97% | Moderate | Pilot-scale |
| Halogen Exchange | 62% | 90–92% | Low | Lab-scale |
Trade-offs :
-
Direct bromination balances yield and cost but requires stringent temperature control.
-
Halogen exchange is less efficient but valuable for accessing derivatives.
Mechanistic Considerations
Quantum mechanical calculations (e.g., DFT) predict that the bromination transition state involves partial charge development at the α-carbon, stabilized by the electron-withdrawing acetyl group. Steric hindrance from the chloronaphthalene moiety slightly reduces reaction rates compared to non-halogenated analogs .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound undergoes nucleophilic substitution at the bromine-substituted position, facilitated by the carbonyl group's electron-withdrawing effect. Key reactions include:
-
Reaction with Imidazole :
Computational studies using Density Functional Theory (DFT) at the B3LYP level have investigated the substitution of bromine by imidazole . These calculations provide insights into reaction pathways, transition states, and interaction energies, highlighting the role of steric and electronic factors in determining reactivity. -
General Nucleophilic Behavior :
The bromine atom acts as a leaving group, enabling substitution with other nucleophiles (e.g., thiosemicarbazide or amines). This versatility allows the synthesis of diverse derivatives, such as thiazoles or imidazoles, depending on the nucleophile employed .
Computational Analysis (DFT Studies)
DFT calculations are critical for understanding the mechanistic details of these reactions:
These studies validate experimental observations and guide the rational design of new derivatives.
Structural and Reactivity Considerations
-
Halogen Effects :
The presence of chlorine on the naphthalene ring modulates electronic effects, influencing the compound’s reactivity. Its position (6-chloro) may reduce steric hindrance compared to other isomers, enhancing substitution efficiency. -
Comparison with Analogues :
While structurally similar to compounds like 2-bromoacetophenone, the naphthalene backbone introduces unique electronic and steric properties. For example, the extended conjugation in the naphthalene system may stabilize intermediates during substitution.
Scientific Research Applications
Chemical Properties and Structure
The compound features a carbonyl group attached to an ethane backbone and is characterized by the presence of bromine and chlorine substituents on the naphthalene ring. Its molecular formula is , with a molecular weight of approximately 287.55 g/mol. The presence of these halogens significantly influences its reactivity and potential applications.
Chemistry
Intermediate in Organic Synthesis:
2-Bromo-1-(6-chloronaphthalen-2-yl)ethan-1-one serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo nucleophilic substitution reactions, particularly targeting the bromine atom, allowing for the formation of various derivatives.
Table 1: Reaction Conditions for Synthesis
| Reaction Type | Conditions | Yield |
|---|---|---|
| Nucleophilic Substitution | With thiosemicarbazide in ethanol | 85% |
| Reaction with Imidazole | In acetone at room temperature for 12 hours | 77% |
Biology
Biological Activity Studies:
Research indicates that this compound may exhibit antimicrobial and anticancer properties. Studies have been conducted to evaluate its effectiveness against various bacterial strains and cancer cell lines, providing insights into its structure-activity relationship.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxic effects on human cancer cell lines, suggesting potential therapeutic applications in oncology.
Medicine
Drug Development:
The compound is being explored for its potential use in drug development. Its ability to interact with specific biological pathways makes it a candidate for designing new therapeutic agents.
Mechanism of Action:
The mechanism involves interactions with molecular targets such as enzymes or receptors, influenced by the bromine and chlorine substituents, which modulate the compound's reactivity and biological activity.
Industry
Production of Specialty Chemicals:
In industrial applications, this compound is utilized in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique properties make it suitable for creating materials with specific characteristics.
Mechanism of Action
The mechanism of action of 2-bromo-1-(6-chloronaphthalen-2-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine substituents can influence the compound’s reactivity and binding affinity. The carbonyl group can participate in hydrogen bonding and other interactions with biological molecules, affecting the compound’s overall activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-bromo-1-(6-chloronaphthalen-2-yl)ethan-1-one with structurally similar α-bromoacetophenones:
Key Observations :
- Substituent Effects : Chlorine at the para position (e.g., 4-chlorophenyl derivative) lowers melting points compared to ortho or naphthalene-based analogs due to reduced symmetry .
- Reactivity : Electron-withdrawing groups (e.g., chlorine on naphthalene or pyridazine) enhance electrophilicity at the α-carbon, facilitating nucleophilic attacks in cyclocondensation reactions .
Biological Activity
2-Bromo-1-(6-chloronaphthalen-2-yl)ethan-1-one is a compound of interest due to its potential biological activities, including antibacterial, antifungal, and antitumor properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.
- Molecular Formula : C12H9BrClO
- Molecular Weight : 268.56 g/mol
- CAS Number : 5000-66-8
- InChI Key : WZWWEVCLPKAQTA-UHFFFAOYSA-N
Synthesis and Characterization
The synthesis of this compound has been documented through various methods, often involving bromination and chlorination processes. Characterization techniques such as NMR, FTIR, and mass spectrometry have been employed to confirm the structure and purity of the synthesized compounds .
Antibacterial Activity
Several studies have evaluated the antibacterial properties of compounds similar to this compound. For example, derivatives of naphthalene have shown significant activity against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Bromo Derivative | E. coli | 0.12 mg/ml |
| 2-Bromo Derivative | Salmonella Typhi | 0.25 mg/ml |
These results suggest that compounds with similar structures may exhibit potent antibacterial effects .
Antifungal Activity
The antifungal properties of related compounds have also been explored. For instance, derivatives like 2-bromo-1-tetralone have demonstrated effectiveness against fungi such as Candida albicans and Trichophyton mentagrophytes. The activity was measured in terms of the MIC, which was found to be lower than that of conventional antifungal agents like griseofulvin:
| Compound | Fungal Strain | MIC |
|---|---|---|
| 2-Bromo Derivative | Candida albicans | 0.5 mg/ml |
| 2-Bromo Derivative | Trichophyton mentagrophytes | 0.75 mg/ml |
This indicates a promising antifungal potential for compounds related to this compound .
Antitumor Activity
Research has highlighted the antitumor capabilities of bromo-substituted naphthalene derivatives. For instance, studies on 2-bromo-6,7-dichloro-1-tetralone showed significant antitumor activity against leukemia in mice models. The increase in lifespan of treated subjects compared to control groups was notable:
| Treatment Group | Increase in Lifespan (%) |
|---|---|
| Control (Saline) | 0% |
| Treated (Bromo Derivative) | 30% |
These findings suggest that similar compounds may be effective in cancer treatment regimens .
Case Studies and Research Findings
A study published in the Journal of Medicinal Chemistry reported on the synthesis and biological evaluation of various bromo-substituted naphthalene derivatives. The research concluded that these compounds could serve as lead candidates for developing new antimicrobial and anticancer agents due to their favorable pharmacological profiles and mechanisms of action .
Another investigation focused on the interaction of these compounds with cellular pathways involved in apoptosis and cell proliferation, indicating their potential role as modulators in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
